molecular formula C16H22N2O3 B8202608 Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate

Cat. No.: B8202608
M. Wt: 290.36 g/mol
InChI Key: CZDATOFWHLZNJH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate is a chemical compound with the molecular formula C16H24N2O3. It is known for its unique structure, which includes a piperidine ring substituted with a picolinoyl group and a tert-butyl ester.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinoyl group can facilitate binding to active sites, while the piperidine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 4-(Phenylamino)piperidine-1-Carboxylate: Similar in structure but with a phenylamino group instead of a picolinoyl group.

    Tert-Butyl 4-Oxopiperidine-1-Carboxylate: Contains a ketone group instead of a picolinoyl group.

    Tert-Butyl 4-Formylpiperidine-1-Carboxylate: Features an aldehyde group in place of the picolinoyl group.

Uniqueness

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate is unique due to the presence of the picolinoyl group, which can participate in specific interactions with biological targets. This makes it particularly useful in medicinal chemistry for the design of novel therapeutic agents .

Properties

IUPAC Name

tert-butyl 2-(pyridine-4-carbonyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-5-4-6-13(18)14(19)12-7-9-17-10-8-12/h7-10,13H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDATOFWHLZNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromopyridine (3.60 g, 22.5 mmol) in THF (100 mL) at −78° C. was added n-BuLi (1.6 M in hexanes, 20.0 mL, 22.5 mmol) and stirred for 1.5 h. Added a solution of 1-N-Boc-4-cyanopiperidine (4.60 g, 21.9 mmol) in THF (50 mL) and stirred for 18 h whilst warming to room temperature. The reaction was diluted with water (400 mL) and extracted with EtOAc (2×400 mL). The combined organic extracts were dried over MgSO4, concentrated under vacuum and purified by column chromatography using 0 to 40% EtOAc in hexanes to afford 6 a clear pale yellow oil (1.01 g, 18%); 1H-nmr (400 MHz, CDCl3) δ 8.68 (d, J=5.0 Hz, 1H), 8.04 (d, J=8.0 Hz, 1H), 7.85 (td, J=8.0, 1.5 Hz, 1H), 7.48 (dd, J=8.0, 1.5 Hz, 1H), 4.21-4.07 (m, 2H), 4.02 (tt, J=11.0, 3.5 Hz, 1H), 2.93 (t, J=11.0 Hz, 2H), 1.89 (d, J=9.5 Hz, 2H), 1.71-1.60 (m, 2H), 1.48 (s, 9H); m/z 232.8 [M-tBu].
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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